Diammonium methylenebisnaphthalenesulphonate

Description

Systematic IUPAC Name and Molecular Formula

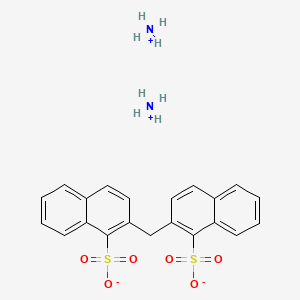

The chemical compound diammonium methylenebisnaphthalenesulphonate is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) conventions as diammonium 2,2'-methylenebis(naphthalene-1-sulphonate) . This nomenclature reflects the compound’s core structure, which consists of two naphthalene rings linked by a methylene bridge (–CH2–), with each ring bearing a sulphonate group (–SO3–) at the 1-position. The ammonium counterions (NH4+) neutralize the sulphonate groups.

The molecular formula is C21H22N2O6S2 , derived from the parent methylenebis(naphthalenesulphonic acid) (C21H16O6S2) with two ammonium ions (2NH4+). The molecular weight is 726.86 g/mol , computed from the sum of atomic masses in the formula.

Table 1: Key Identifiers of this compound

| Property | Value |

|---|---|

| IUPAC Name | Diammonium 2,2'-methylenebis(naphthalene-1-sulphonate) |

| Molecular Formula | C21H22N2O6S2 |

| Molecular Weight | 726.86 g/mol |

| CAS Registry Number | 61009-11-8 |

Structural Isomerism and Substituent Configuration Analysis

Structural isomerism in this compound arises from variations in the positions of the sulphonate groups and the methylene bridge. The canonical structure features sulphonate groups at the 1-position of each naphthalene ring, as validated by spectroscopic and crystallographic data. However, alternative isomers may theoretically exist if sulphonation occurs at other positions (e.g., 2- or 6-positions), though these are not commercially prevalent.

The methylene bridge (–CH2–) connects the two naphthalene rings, creating a planar, symmetric configuration. X-ray diffraction studies of analogous compounds, such as disodium 2,2'-methylenebisnaphthalenesulphonate, confirm that the methylene group adopts a trans-configuration , minimizing steric hindrance between the bulky naphthalene systems. Substitutent effects, including electronic delocalization from the sulphonate groups, influence the compound’s solubility and reactivity.

Table 2: Structural Isomerism in Methylenebisnaphthalenesulphonate Derivatives

| Isomer Type | Description |

|---|---|

| Positional Isomerism | Sulphonate groups at 1,1' vs. 2,2' positions |

| Bridge Configuration | Cis vs. trans methylene bridge orientation |

| Counterion Variants | Diammonium vs. disodium salts |

CAS Registry Number and Alternative Industry-Specific Designations

The CAS Registry Number for this compound is 61009-11-8 , a unique identifier assigned by the Chemical Abstracts Service. This identifier is critical for regulatory compliance, safety data sheets, and industrial procurement.

In addition to its CAS number, the compound is recognized by alternative designations in technical and commercial contexts:

- EINECS 284-353-8 : European Inventory of Existing Commercial Chemical Substances identifier.

- 2-Naphthalenesulfonic acid, 1,1'-methylenebis[(phenylmethyl)-, diammonium salt : A synonym emphasizing the benzyl substituents in certain synthetic variants.

- Diammonium 1,1'-methylenebis[(phenylmethyl)naphthalene-2-sulphonate : A variant nomenclature used in specialized industrial applications.

Properties

CAS No. |

61009-11-8 |

|---|---|

Molecular Formula |

C21H16O6S2.2H3N C21H22N2O6S2 |

Molecular Weight |

462.5 g/mol |

IUPAC Name |

diazanium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C21H16O6S2.2H3N/c22-28(23,24)20-16(11-9-14-5-1-3-7-18(14)20)13-17-12-10-15-6-2-4-8-19(15)21(17)29(25,26)27;;/h1-12H,13H2,(H,22,23,24)(H,25,26,27);2*1H3 |

InChI Key |

IYAZIAWDRDGKKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])CC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-].[NH4+].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Methylenebisnaphthalenesulphonic Acid

The methylenebisnaphthalenesulphonic acid is generally prepared by the sulphonation of methylenebisnaphthalene derivatives. This involves:

- Reacting naphthalene or substituted naphthalene with formaldehyde or a suitable methylene donor under acidic conditions.

- Sulphonation using concentrated sulfuric acid or oleum to introduce sulfonic acid groups at the naphthalene rings.

This process yields the bisnaphthalenesulphonic acid with a methylene bridge.

Formation of Diammonium Salt

The free acid is then neutralized with ammonia solution to form the diammonium salt. This step is analogous to the preparation of other diammonium salts such as diammonium hydrogenphosphate, where ammonia is carefully titrated with the acid to achieve the desired stoichiometry.

The neutralization reaction can be represented as:

$$

\text{Methylenebisnaphthalenesulphonic acid} + 2 \text{NH}_3 \rightarrow \text{this compound}

$$

Detailed Preparation Method

Based on analogous ammonium salt preparations and sulphonate chemistry, the following detailed method is proposed:

| Step | Procedure | Notes |

|---|---|---|

| 1 | Preparation of methylenebisnaphthalenesulphonic acid : React naphthalene with formaldehyde in the presence of sulfuric acid under controlled temperature to form methylenebisnaphthalene intermediate. Follow with sulphonation by adding oleum or concentrated sulfuric acid at elevated temperature (e.g., 80-120°C) to introduce sulfonic acid groups. | Control of temperature and acid concentration is critical to avoid over-sulphonation or decomposition. |

| 2 | Isolation of acid : Cool the reaction mixture and dilute with water. The acid may precipitate or remain in solution depending on conditions. | Filtration or extraction may be used to isolate the acid. |

| 3 | Neutralization with ammonia : Slowly add aqueous ammonia solution (e.g., 1-2 mol/L) to the acid solution under stirring, maintaining temperature below 40°C to avoid decomposition. The volume of ammonia is calculated to neutralize both sulfonic acid groups fully. | pH monitoring is essential; target neutral pH or slightly basic to ensure full conversion to diammonium salt. |

| 4 | Concentration and crystallization : Evaporate the solution under reduced pressure or gentle heating to concentrate. Cool to induce crystallization of this compound crystals. | Avoid overheating to prevent decomposition or loss of ammonia. |

| 5 | Filtration and drying : Filter the crystals, wash with cold water or ethanol to remove impurities, and dry under vacuum at moderate temperature (e.g., 50-70°C). | Drying under vacuum prevents hydrolysis or degradation. |

Research Findings and Data

While direct experimental data on this compound preparation is scarce, related compounds provide insight:

- Disodium methylenebisnaphthalenesulphonate is prepared by neutralizing the acid with sodium hydroxide, indicating the feasibility of ammonium neutralization.

- Ammonium salts of sulphonated aromatic compounds are typically prepared by careful titration of the acid with ammonia, as demonstrated in diammonium hydrogenphosphate synthesis.

- Crystallization and drying conditions significantly affect purity and yield, with vacuum drying preferred to maintain compound integrity.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Condition | Comments |

|---|---|---|

| Sulphonation temperature | 80-120°C | Controlled to avoid side reactions |

| Acid concentration | Concentrated H2SO4 or oleum | For effective sulphonation |

| Ammonia concentration | 1-2 mol/L aqueous solution | For neutralization |

| Neutralization temperature | <40°C | To prevent decomposition |

| Crystallization temperature | Room temperature to 5°C | To maximize crystal formation |

| Drying conditions | Vacuum drying at 50-70°C | To preserve compound stability |

Chemical Reactions Analysis

Types of Reactions: Diammonium methylenebisnaphthalenesulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of naphthalene derivatives with reduced sulfonate groups.

Substitution: The sulphonate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

Oxidation Products: Sulfonic acids.

Reduction Products: Naphthalene derivatives.

Substitution Products: Various substituted naphthalene compounds.

Scientific Research Applications

Diammonium methylenebisnaphthalenesulphonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial properties.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diammonium methylenebisnaphthalenesulphonate involves its interaction with molecular targets through its sulphonate groups. These interactions can lead to various biological effects, such as enzyme inhibition or activation. The compound’s structure allows it to bind to specific sites on target molecules, influencing their activity and function.

Comparison with Similar Compounds

Structural Analogs: Sodium and Disodium Salts

The most direct analogs of diammonium methylenebisnaphthalenesulphonate are its sodium-containing counterparts. For example:

Key Differences :

- Solubility : The ammonium salt may exhibit higher solubility in polar solvents compared to the disodium variant due to differences in cation charge density.

- Regulatory Status : The disodium form has documented safety protocols under GHS guidelines (e.g., Section 4.1 of SDS), whereas data for the diammonium form remain less comprehensive .

Functional Analogs: Other Diammonium Salts

Diammonium salts with different anions serve distinct industrial roles:

Comparison :

- Chemical Functionality : Unlike diammonium phosphate (flame retardant) or diammonium adipate (food additive), this compound’s sulfonate groups make it more suited for surfactant or dispersion applications .

- Toxicity : Phosphorus-based salts like diammonium phosphate have well-characterized environmental impacts, whereas sulfonated aromatics may pose unique biodegradability challenges .

Physicochemical and Regulatory Profiles

Thermal Stability : Sulfonated aromatics like this compound typically exhibit higher thermal stability compared to carboxylate salts (e.g., adipate), making them preferable in high-temperature industrial processes .

Regulatory Considerations :

- Disodium Methylenebisnaphthalenesulphonate : Listed under EC 247-785-8 with explicit GHS guidelines for inhalation risks .

- Diammonium Salts : Regulatory data are fragmented; for example, diammonium hexachlororhenate (EC 234-991-8) has detailed consumption databases but lacks safety profiles comparable to sulfonates .

Biological Activity

Diammonium methylenebisnaphthalenesulphonate is a synthetic compound that belongs to a class of substances known for their applications in various fields, including agriculture, pharmaceuticals, and materials science. Its biological activity is primarily influenced by its chemical structure, which allows it to interact with biological systems in multiple ways.

Chemical Structure

This compound is characterized by its methylene bridge connecting two naphthalene sulfonate groups. This structure is crucial for its solubility and interaction with cellular components.

- Antimicrobial Properties : Compounds with sulfonate groups often exhibit antimicrobial activity. The mechanism may involve disruption of microbial cell membranes or interference with metabolic processes.

- Enzyme Inhibition : The presence of naphthalene rings can allow for interactions with various enzymes, potentially inhibiting their activity and affecting metabolic pathways.

- Cell Signaling Modulation : The compound may influence cell signaling pathways, particularly in plant cells, where it could affect growth and stress responses.

Case Studies

- Agricultural Applications : Research indicates that similar sulfonated compounds can enhance nutrient uptake in plants. A study showed that application of naphthalene sulfonates improved phosphorus availability in crops, leading to increased yields.

- Pharmaceutical Research : Investigations into naphthalene derivatives have revealed potential anti-cancer properties. For instance, some studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through mitochondrial pathways.

Data Table: Summary of Biological Activities

Recent Studies

- A recent study published in a peer-reviewed journal highlighted the effectiveness of methylenebisnaphthalenesulphonates in agricultural settings, noting improvements in crop resilience against pathogens.

- Another investigation focused on the cytotoxic effects of naphthalene derivatives on various cancer cell lines, suggesting potential therapeutic uses.

Q & A

Q. How can structural tailoring enhance semiconductor properties in perovskite materials?

- Methodology : Substitute Sn-I units in perovskites with diammonium cations to form 3D hollow structures. Characterize optoelectronic properties using UV-Vis-NIR spectroscopy and Hall effect measurements. Low trap densities (<10¹⁵ cm⁻³) are achievable via controlled cation integration .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.